Mephedrone is derived from the khat plant and is classified as a psychoactive substance. The metabolite M2 is identified as 4-hydroxymephedrone or hydroxytolylmephedrone. It is produced through phase I metabolic reactions primarily involving hydroxylation processes facilitated by cytochrome P450 enzymes, particularly CYP2D6 . The identification of M2 as a significant metabolite highlights the complexity of mephedrone's metabolic pathways and its potential biological activities.
The synthesis of M2 typically occurs through the metabolic conversion of mephedrone in the human liver. The primary synthetic pathway involves:
The enzymatic activity of CYP2D6 plays a crucial role in these transformations . In vitro studies have shown that mephedrone undergoes significant metabolic changes when incubated with human liver microsomes, resulting in various metabolites including M2 .
M2 can participate in various chemical reactions typical for phenolic compounds. Notable reactions include:
In vitro studies have demonstrated that these metabolic processes significantly influence the pharmacokinetics and toxicity profile of M2 compared to its parent compound .
The mechanism of action for M2 is closely related to its interaction with neurotransmitter systems. It primarily acts as a substrate for monoamine transporters:
These interactions lead to increased synaptic concentrations of neurotransmitters, which are responsible for the stimulant effects observed with mephedrone use.
M2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how M2 behaves in biological systems and during analytical procedures.
The scientific applications of M2 extend into various fields:
Nor-mephedrone (M2) belongs to the synthetic cathinone class of new psychoactive substances (NPS), characterized by a β-keto group appended to the phenethylamine backbone. Its molecular formula is C₁₀H₁₃NO (molecular weight: 163.22 g/mol), differing from mephedrone (C₁₁H₁₅NO) by the absence of a methyl group on the amine nitrogen [1] [9]. Key structural features include:
Table 1: Structural Properties of Nor-Mephedrone (M2)
Property | Description |
---|---|
IUPAC Name | 2-Amino-1-(4-methylphenyl)propan-1-one |
Molecular Formula | C₁₀H₁₃NO |
Core Structure | β-Keto-phenethylamine |
Chiral Centers | One (Cα); typically exists as racemate in "street" mephedrone |
Major Ionization Mode (MS) | Positive electrospray ([M+H]⁺ m/z 164.1) |
Chirality is a critical aspect, as S-nor-mephedrone exhibits distinct neurochemical activity compared to the R-enantiomer, particularly in serotonin transporter (SERT) inhibition [7] [3].
M2 formation occurs predominantly via hepatic cytochrome P450 (CYP2D6)-mediated N-demethylation, the primary Phase I metabolic pathway for mephedrone [1] [3] [10]. Key metabolic steps include:
Phase I Metabolism
Phase II Metabolism (Conjugation)
Table 2: Metabolic Profile of M2 in Human Studies
Metabolic Step | Reaction Type | Key Enzymes | Relative Abundance in Urine |
---|---|---|---|
Formation from Mephedrone | N-Demethylation (Phase I) | CYP2D6 | High (Cmax = 377 ng/mL) [1] |
Direct Conjugation of M2 | Glucuronidation (Phase II) | UGTs (e.g., UGT1A9, UGT2B7) | Moderate [10] |
Secondary Oxidation | Hydroxylation/Reduction | CYP450s, AKRs | Low [1] |
Human excretion studies after controlled intranasal administration of 100 mg mephedrone hydrochloride show M2 reaches peak urinary concentrations (Cₘₐₓ) of 377 ng/mL within 6 hours. It represents the second most abundant urinary metabolite after 4-carboxy-mephedrone, accounting for a significant portion of the recovered dose [1]. Its elimination half-life is approximately 1.6-1.9 hours in whole blood, with enantioselective clearance favoring S-M2 [7].
M2 serves as a critical biomarker for mephedrone consumption in forensic and clinical settings due to:
Extended Detection Window
While mephedrone itself is rapidly eliminated (detectable ≤6 hours post-intake), M2 persists longer in urine. Controlled studies confirm its detectability for up to 48–72 hours post-administration, significantly extending the surveillance window compared to the parent drug [1] [5]. This is particularly valuable in cases of delayed sample collection.
Analytical Significance
Public Health and Legal Implications
Table 3: Forensic Applications of M2 Detection
Application Context | Key Advantage of M2 | Analytical Method |
---|---|---|
Workplace Drug Testing | Longer detection window vs. mephedrone | LC-MS/MS (urine, chiral) [1] [7] |
Wastewater Epidemiology | Resistant to sewerage degradation; quantifies community usage | HRMS with suspect screening [7] [10] |
Post-Mortem Toxicology | Confirms recent mephedrone use despite parent drug decay | LC-MS/MS (blood, urine) [1] [5] |
Legal Casework | Identifies prodrugs metabolizing to M2 | Metabolite profiling via HRMS [10] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7